N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of an adamantane moiety, a piperidine ring, and a benzamide group, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This one-pot reaction is optimized to achieve high yields and reduced reaction times . The reaction proceeds as follows:
Reactants: Amantadine and 4-(chlorosulfonyl)benzoic acid.
Conditions: Microwave irradiation, 2:1 molar ratio of amantadine to 4-(chlorosulfonyl)benzoic acid.
Products: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave irradiation in synthetic chemistry is known to enhance reaction efficiency and scalability. This method can be adapted for large-scale production by optimizing reaction parameters such as temperature, time, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the adamantane moiety.
Coupling Reactions: The benzamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the adamantane and piperidine rings.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral properties, particularly against dengue virus.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to disrupt viral replication by inhibiting viral ion channels, while the piperidine and benzamide groups may interact with cellular proteins to exert their effects . Molecular docking studies suggest that the compound binds to viral proteins, preventing their proper function and replication.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A known antiviral compound with a similar adamantane structure.
Rimantadine: Another antiviral agent with structural similarities to amantadine.
Benzamide Derivatives: Various benzamide derivatives with different substituents on the benzene ring.
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of adamantane, piperidine, and benzamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound with applications in antiviral therapy and other fields.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3S/c27-23(25-9-8-24-15-18-12-19(16-24)14-20(13-18)17-24)21-4-6-22(7-5-21)30(28,29)26-10-2-1-3-11-26/h4-7,18-20H,1-3,8-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUDBZKHYSYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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